molecular formula C26H20Cl2F3N5O3S2 B12411212 Vegfr-2/braf-IN-1

Vegfr-2/braf-IN-1

Cat. No.: B12411212
M. Wt: 642.5 g/mol
InChI Key: RSHIHTOCBJCFPZ-UHFFFAOYSA-N
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Description

Vegfr-2/braf-IN-1 is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and rapidly accelerated fibrosarcoma (BRAF) kinases. These kinases play crucial roles in cellular processes such as survival, growth, proliferation, migration, and apoptosis. The inhibition of these kinases is significant in cancer treatment, as it can prevent tumor growth and metastasis .

Preparation Methods

The synthesis of Vegfr-2/braf-IN-1 involves the structural optimization of a benzimidazole-based scaffold. The synthetic route includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring. The reaction conditions typically involve the use of molecular docking simulations and ADME properties predictions to confirm the binding affinity and pharmacokinetic properties of the designed compounds .

Chemical Reactions Analysis

Vegfr-2/braf-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vegfr-2/braf-IN-1 has several scientific research applications, including:

    Chemistry: It is used in the study of kinase inhibition and the development of new multi-kinase inhibitors.

    Biology: It is used to study cellular processes such as survival, growth, proliferation, migration, and apoptosis.

    Medicine: It is used in cancer treatment to prevent tumor growth and metastasis.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Vegfr-2/braf-IN-1 exerts its effects by inhibiting the activity of VEGFR-2 and BRAF kinases. The inhibition occurs through the binding of the compound to the hinge region of the kinases, involving hydrogen bonding interactions with specific residues such as Cys919 in VEGFR-2 and Cys532 in BRAF. This binding prevents the activation of the kinases and subsequently inhibits the downstream signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Vegfr-2/braf-IN-1 is unique in its ability to inhibit multiple kinases, including VEGFR-2 and BRAF. Similar compounds include:

Properties

Molecular Formula

C26H20Cl2F3N5O3S2

Molecular Weight

642.5 g/mol

IUPAC Name

1-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C26H20Cl2F3N5O3S2/c27-13-5-8-15(9-6-13)36-23(38)21-16-3-1-2-4-19(16)41-22(21)33-25(36)40-12-20(37)34-35-24(39)32-14-7-10-18(28)17(11-14)26(29,30)31/h5-11H,1-4,12H2,(H,34,37)(H2,32,35,39)

InChI Key

RSHIHTOCBJCFPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NNC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

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